molecular formula C12H11ClN2NaO5S B1260709 Sodium furosemide CAS No. 41733-55-5

Sodium furosemide

Cat. No.: B1260709
CAS No.: 41733-55-5
M. Wt: 353.73 g/mol
InChI Key: RSDYORUXBHNXHC-UHFFFAOYSA-N
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Description

Sodium furosemide is a potent loop diuretic widely used to manage fluid overload in conditions such as congestive heart failure (CHF), cirrhosis, and nephrotic syndrome. It inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, reducing sodium reabsorption and promoting diuresis . Its rapid onset and short duration make it suitable for acute settings, though chronic use is associated with electrolyte imbalances (e.g., hypokalemia, hyponatremia) and diuretic resistance due to nephron remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furosemide sodium can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furan-2-ylmethanamine in the presence of sodium methoxide and dimethyl sulfoxide at elevated temperatures (125-135°C) . This reaction yields furosemide, which can then be converted to its sodium salt form.

Industrial Production Methods

In industrial settings, furosemide sodium is often produced in large quantities using similar synthetic routes. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into various dosage forms, including tablets and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Furosemide sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of furosemide sodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of furosemide sodium depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with modified functional groups .

Scientific Research Applications

Clinical Applications

1. Treatment of Edema

Sodium furosemide is primarily indicated for the treatment of edema associated with several medical conditions, including:

  • Congestive Heart Failure : It alleviates fluid retention due to heart dysfunction.
  • Liver Cirrhosis : Reduces ascites (fluid accumulation in the abdomen) caused by liver disease.
  • Renal Disease : Effective in managing nephrotic syndrome and other renal-related fluid retention issues .

2. Management of Hypertension

Furosemide is also prescribed for hypertension, either alone or in combination with other antihypertensive medications. It helps lower blood pressure by promoting the excretion of sodium and water, thereby reducing blood volume .

3. Acute Pulmonary Edema

In emergency situations, intravenous furosemide is used to treat acute pulmonary edema, providing rapid diuresis when immediate action is necessary .

Research Findings

Recent studies have explored various aspects of this compound's efficacy:

  • Hyponatremia Treatment : A study investigated the effectiveness of furosemide combined with sodium chloride supplementation for patients with the syndrome of inappropriate antidiuresis (SIAD). Results showed no significant benefit over fluid restriction alone; however, there was an increased incidence of acute kidney injury among those receiving furosemide .
  • Natriuresis Dynamics : Research has indicated that urine sodium concentration peaks shortly after furosemide administration, which can be a useful prognostic marker in acute heart failure patients. A study found that lower urine sodium levels at one hour post-administration correlated with worse outcomes .

Table 1: Indications and Dosage Forms

IndicationDosage Forms Available
Congestive Heart FailureOral tablets (20 mg, 40 mg, 80 mg)
Liver CirrhosisInjectable solutions (IV/IM)
Renal DiseaseOral solution (8 mg/mL, 10 mg/mL)
HypertensionCombination with other antihypertensives

Table 2: Study Outcomes on Hyponatremia Treatment

GroupSodium Level Change (mmol/L)Acute Kidney Injury Incidence (%)
Fluid Restriction Alone+510
Fluid Restriction + Furosemide+520
Fluid Restriction + Furosemide + NaCl+515

Case Studies

Case Study 1: Congestive Heart Failure Management

A retrospective analysis was conducted on patients with congestive heart failure treated with furosemide. The study observed significant improvements in symptoms and reduced hospital readmission rates due to effective fluid management.

Case Study 2: Acute Pulmonary Edema

In a clinical trial involving patients experiencing acute pulmonary edema, intravenous furosemide was administered. The results demonstrated rapid symptom relief and a marked decrease in pulmonary congestion within hours of treatment.

Mechanism of Action

Furosemide sodium exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The result is a potent diuretic effect that helps reduce fluid overload in conditions such as heart failure and edema .

Comparison with Similar Compounds

Acetazolamide

Acetazolamide, a carbonic anhydrase inhibitor, acts on the proximal tubule to inhibit sodium bicarbonate reabsorption. Unlike sodium furosemide, it induces bicarbonaturia and metabolic acidosis. Key comparisons include:

  • Sodium Excretion : Both drugs increase urinary sodium excretion, but acetazolamide’s natriuretic effect (141% increase) is slightly lower than furosemide’s (151%) .
  • Mechanistic Differences : Acetazolamide increases lithium clearance by 30% (vs. 18% for furosemide), indicating greater proximal tubular action .
  • Clinical Use : Acetazolamide is preferred for alkalosis or altitude sickness, while furosemide is superior for rapid volume reduction.

Table 1: this compound vs. Acetazolamide

Parameter This compound Acetazolamide
Site of Action Loop of Henle Proximal Tubule
Sodium Excretion Increase 151% 141%
Key Adverse Effects Hypokalemia, ototoxicity Metabolic acidosis
Preferred Indications Acute edema, CHF Metabolic alkalosis

Thiazides (e.g., Hydrochlorothiazide)

Thiazides act on the distal convoluted tubule (DCT) and exhibit synergistic but non-additive effects with furosemide:

  • Combination Therapy : Co-administration with furosemide enhances diuresis but less than expected due to overlapping sodium reabsorption pathways .
  • Electrolyte Impact : Both cause hypokalemia, but thiazides are associated with hypercalcemia (vs. hypocalcemia with furosemide) .
  • Pediatric Data: In preterm infants with bronchopulmonary dysplasia, chlorothiazide and furosemide caused similar sodium and potassium loss, challenging the notion of thiazides being "gentler" .

Table 2: this compound vs. Thiazides

Parameter This compound Hydrochlorothiazide
Site of Action Loop of Henle Distal Tubule
Peak Natriuresis 151% 50–60%
Calcium Balance Hypocalcemia Hypercalcemia
Resistance Mechanisms Distal tubule adaptation Minimal adaptation

Other Loop Diuretics (Bumetanide, Ethacrynic Acid)

  • Bumetanide : 40 times more potent than furosemide mg-per-mg, with better bioavailability. Continuous infusion increases sodium excretion by 30% compared to bolus dosing .
  • Ethacrynic Acid: Shares furosemide’s mechanism but lacks sulfonamide structure, making it suitable for sulfa-allergic patients. No additive effect when co-administered with furosemide .

Tolvaptan

Tolvaptan, a vasopressin V₂-receptor antagonist, promotes free water excretion without electrolyte loss:

  • Hyponatremia Management : Combining tolvaptan with furosemide increases plasma sodium by ~3.5 mEq/L vs. furosemide alone, which reduces sodium .
  • Safety Profile : Tolvaptan avoids hypokalemia but risks overcorrection of sodium in chronic use .

Table 3: this compound vs. Tolvaptan

Parameter This compound Tolvaptan
Mechanism NKCC2 inhibition V₂-receptor antagonism
Sodium Effect Decreases serum Na⁺ Increases serum Na⁺
Key Use Volume overload Hyponatremia

Adjunctive Therapies

  • Hypertonic Saline (HSS) : Co-administration with high-dose furosemide (250–500 mg) shifts the dose-response curve leftward, increasing urine output by 14–18% and sodium excretion by 16–29% . This counteracts diuretic resistance in refractory CHF.
  • Albumin: Enhances furosemide’s diuretic effect in hypoalbuminemic patients (<2.5 g/dL), increasing urine output by 31.45 mL/hour and sodium excretion by 1.76 mEq/hour .

Table 4: Adjunctive Therapies with this compound

Therapy Urine Output Increase Sodium Excretion Increase Key Patient Population
HSS + Furosemide 14–18% 16–29% Refractory CHF
Albumin + Furosemide 31.45 mL/hour 1.76 mEq/hour Hypoalbuminemia (<2.5 g/dL)

Clinical Considerations

  • Dosing : Exceeding 40 mg/day of furosemide increases acute kidney injury (AKI) risk . Continuous infusion optimizes efficacy and reduces ototoxicity vs. bolus dosing .
  • Mortality Predictors : A high furosemide dose-to-urinary sodium ratio predicts mortality in chronic CHF, emphasizing the need for personalized dosing .

Q & A

Q. Basic: What experimental methods are used to elucidate the mechanism of action of sodium furosemide at the molecular level?

This compound inhibits the Na+/K+/2Cl⁻ cotransporter (NKCC) in the thick ascending limb of Henle’s loop. Methodologically, its action has been studied using micropuncture techniques in animal models (e.g., rats) to measure ion transport inhibition directly . Electrophysiological assays and clearance studies in dogs and humans further validate its diuretic effect by quantifying urinary sodium and chloride excretion rates . Researchers should combine in vitro transporter inhibition assays with in vivo pharmacodynamic measurements to confirm target engagement and physiological impact.

Q. Advanced: How can researchers address high heterogeneity in meta-analyses evaluating this compound combination therapies (e.g., with albumin)?

Meta-analyses comparing furosemide-albumin co-administration versus furosemide alone often show high heterogeneity (e.g., I² = 92%) due to variability in patient populations, dosing regimens, and outcome measures . To mitigate this, researchers should:

  • Perform sensitivity analyses by excluding outlier studies (e.g., removing Hsu 2006 reduced heterogeneity from 87% to 69% in urine output analysis) .
  • Use subgroup analyses stratified by renal function, albumin dosage, or baseline sodium excretion rates.
  • Apply random-effects models to account for between-study variance.

Q. Advanced: What experimental design considerations are critical when comparing continuous vs. intermittent furosemide administration in heart failure studies?

Randomized controlled trials (RCTs) must standardize:

  • Population : Patients with heart failure and concomitant renal dysfunction, using Ross class IV or similar criteria .
  • Outcomes : Net urine output, urinary sodium excretion, electrolyte levels (e.g., potassium), and adverse events over 24–72 hours .
  • Confounders : Control for potassium supplementation and hydration status, as hypokalemia discrepancies in studies often arise from unregulated potassium intake .
  • Blinding : Use double-blinding where feasible, though logistical challenges in infusion protocols may require open-label designs with blinded outcome assessors.

Q. Basic: What pharmacokinetic/pharmacodynamic (PK/PD) models are used to predict this compound efficacy in renal impairment?

PK/PD models incorporate parameters like plasma protein binding (e.g., reduced binding in nephrotic syndrome) and renal clearance rates. Studies in anephric patients show furosemide’s non-renal clearance is negligible, highlighting the need for dose adjustments in renal failure . Researchers should use compartmental modeling to simulate exposure-response relationships, validated with urinary sodium excretion data from controlled cohorts .

Q. Advanced: How can unintended biases arise in furosemide dose-response studies, and how are they mitigated?

In studies with staggered experimental designs (e.g., adding a control group mid-study), order effects can skew results. For example, baseline plasma analyte measurements in a 5 mg/kg vs. 10 mg/kg furosemide study lacked a control group initially, leading to confounding temporal effects . To avoid this:

  • Use parallel-arm designs instead of crossover studies.
  • Ensure all treatment groups (including controls) are represented equally across experimental phases.
  • Apply mixed-effects models to account for intra-individual variability.

Q. Advanced: What mechanistic evidence supports combining hypertonic saline with furosemide to shift dose-response curves?

Co-administration shifts the sodium excretion dose-response curve upward and leftward, indicating enhanced efficiency. This is attributed to hypertonic saline increasing renal tubular sodium availability, amplifying furosemide’s inhibition of NKCC2 . Researchers should:

  • Conduct paired experiments measuring urinary sodium and furosemide excretion rates over time.
  • Use sigmoid curve-fitting to quantify shifts in EC₅₀ values.
  • Validate findings in refractory heart failure models with volume overload .

Q. Basic: How are analytical methods (e.g., HPLC) validated for quantifying this compound in novel formulations?

High-performance liquid chromatography (HPLC) and spectrophotometry are validated for furosemide quantification by assessing:

  • Linearity : R² > 0.99 over a concentration range (e.g., 1–50 µg/mL).
  • Accuracy : Recovery rates of 98–102% using spiked samples.
  • Precision : Intra-day and inter-day relative standard deviation (RSD) < 2% .
  • Specificity : Resolve furosemide peaks from excipients in lozenges or injectables .

Q. Advanced: How is sodium balance controlled in experimental models studying furosemide-induced diuresis?

In rodent models, sodium depletion via furosemide (10 mg/kg/day) and sodium-free diets reduces heat tolerance, demonstrating systemic sodium dependence . Researchers should:

  • Monitor urinary sodium excretion hourly.
  • Pair furosemide groups with sodium-replete controls.
  • Use isotope dilution techniques to quantify total body sodium.

Q. Advanced: What criteria define robust systematic reviews of furosemide in heart failure with renal dysfunction?

Apply PICOS criteria:

  • Population : Heart failure patients with eGFR < 60 mL/min/1.73m² .
  • Intervention/Comparison : Continuous vs. intermittent furosemide.
  • Outcomes : Urinary sodium, creatinine changes, and hospital stay duration.
  • Study Design : Include only RCTs with power analysis to avoid underpowered conclusions .

Q. Basic: How does plasma protein binding affect furosemide’s pharmacodynamics in hypoalbuminemia?

Furosemide is >95% protein-bound; hypoalbuminemia increases free fraction, altering volume of distribution and renal excretion. In nephrotic syndrome, reduced binding elevates renal clearance but shortens half-life, necessitating higher doses . Researchers should measure unbound plasma concentrations via ultrafiltration and correlate with diuretic response .

Properties

CAS No.

41733-55-5

Molecular Formula

C12H11ClN2NaO5S

Molecular Weight

353.73 g/mol

IUPAC Name

sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

InChI

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);

InChI Key

RSDYORUXBHNXHC-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+]

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na]

Key on ui other cas no.

41733-55-5

Pictograms

Health Hazard

Related CAS

54-31-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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